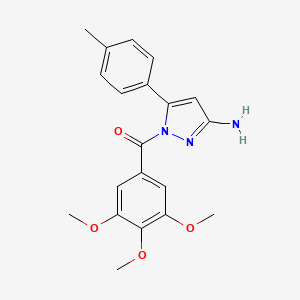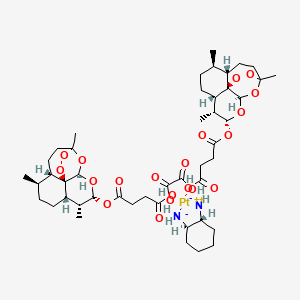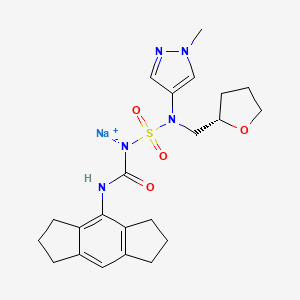
E3 Ligase Ligand-linker Conjugate 19
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
E3 Ligase Ligand-linker Conjugate 19 is a part of the proteolysis-targeting chimeras (PROTACs) family. These compounds are designed to target specific proteins for degradation by the ubiquitin-proteasome system. This compound incorporates a ligand for the E3 ubiquitin ligase and a linker, which facilitates the recruitment of the target protein to the E3 ligase, leading to its ubiquitination and subsequent degradation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of E3 Ligase Ligand-linker Conjugate 19 typically involves the following steps:
Ligand Synthesis: The ligand for the E3 ubiquitin ligase is synthesized using standard organic synthesis techniques.
Conjugation: The final conjugate is formed by linking the ligand-linker complex to the target protein ligand.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using automated synthesizers and high-throughput screening to ensure the purity and efficacy of the compound. Techniques such as immunoblotting and mass spectrometry are used to measure protein levels and screen for active PROTACs.
Analyse Chemischer Reaktionen
Types of Reactions: E3 Ligase Ligand-linker Conjugate 19 undergoes several types of chemical reactions, including:
Ubiquitination: The primary reaction is the ubiquitination of the target protein, facilitated by the E3 ligase.
Proteasomal Degradation: Following ubiquitination, the target protein is recognized and degraded by the proteasome.
Common Reagents and Conditions:
Reagents: Ubiquitin, E1 ubiquitin-activating enzyme, E2 ubiquitin-conjugating enzyme, and the E3 ligase.
Conditions: Physiological conditions within the cell, including appropriate pH and temperature, are required for these reactions to occur.
Major Products: The major product of these reactions is the degraded target protein, which is broken down into smaller peptides and amino acids by the proteasome .
Wissenschaftliche Forschungsanwendungen
E3 Ligase Ligand-linker Conjugate 19 has a wide range of scientific research applications, including:
Chemistry: Used in the study of protein degradation pathways and the development of new chemical probes.
Biology: Facilitates the investigation of protein function and the role of specific proteins in cellular processes.
Wirkmechanismus
E3 Ligase Ligand-linker Conjugate 19 exerts its effects through the following mechanism:
Binding: The ligand binds to the E3 ubiquitin ligase, while the linker facilitates the recruitment of the target protein.
Ubiquitination: The E3 ligase catalyzes the transfer of ubiquitin to the target protein, marking it for degradation.
Vergleich Mit ähnlichen Verbindungen
E3 Ligase Ligand-linker Conjugate 19 is unique in its ability to target specific proteins for degradation. Similar compounds include:
Cereblon-based PROTACs: These use a ligand for the cereblon E3 ligase and have been used to target a variety of proteins.
Von Hippel-Lindau-based PROTACs: These use a ligand for the von Hippel-Lindau E3 ligase and are commonly used in targeted protein degradation studies.
This compound stands out due to its specific ligand-linker design, which allows for precise targeting and efficient degradation of the target protein.
Eigenschaften
Molekularformel |
C33H45N5O7 |
|---|---|
Molekulargewicht |
623.7 g/mol |
IUPAC-Name |
tert-butyl 2-[2-[4-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]-2,7-diazaspiro[3.4]octan-7-yl]methyl]piperidin-1-yl]ethoxy]acetate |
InChI |
InChI=1S/C33H45N5O7/c1-32(2,3)45-28(40)18-44-15-14-35-11-8-22(9-12-35)17-36-13-10-33(19-36)20-37(21-33)23-4-5-24-25(16-23)31(43)38(30(24)42)26-6-7-27(39)34-29(26)41/h4-5,16,22,26H,6-15,17-21H2,1-3H3,(H,34,39,41) |
InChI-Schlüssel |
BSXZZXMAYXNMAU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)COCCN1CCC(CC1)CN2CCC3(C2)CN(C3)C4=CC5=C(C=C4)C(=O)N(C5=O)C6CCC(=O)NC6=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3-[(1R,6R,8R,9R,10R,15R,17R,18R)-8-(6-aminopurin-9-yl)-9-fluoro-12,18-dihydroxy-3-oxo-3-sulfanyl-12-sulfanylidene-2,4,7,11,13,16-hexaoxa-3lambda5,12lambda5-diphosphatricyclo[13.2.1.06,10]octadecan-17-yl]-6H-imidazo[4,5-d]pyridazin-7-one](/img/structure/B12386010.png)




![(2S)-2-[[(8R,11S,14S,17S)-14-benzyl-3,6,9,12,15-pentaoxo-8-(2-phenylethyl)-11-[(4-phenylphenyl)methyl]-2,7,10,16-tetrazabicyclo[17.2.2]tricosa-1(21),19,22-triene-17-carbonyl]amino]-3-phenylpropanoic acid](/img/structure/B12386030.png)
![S-[2-[3-[[(2R)-4-[[[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-hex-2-enethioate](/img/structure/B12386038.png)


